molecular formula C12H17ClN2O B1388463 1-(2-Phenylethyl)-2-piperazinone hydrochloride CAS No. 1185360-92-2

1-(2-Phenylethyl)-2-piperazinone hydrochloride

Cat. No.: B1388463
CAS No.: 1185360-92-2
M. Wt: 240.73 g/mol
InChI Key: QYMZHPTVYNKOAV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-(2-Phenylethyl)-2-piperazinone hydrochloride emerged from the broader exploration of piperazine derivative chemistry that has been ongoing since the mid-20th century. Piperazine scaffolds have been recognized as versatile heterocyclic compounds with significant pharmacological values, showing substantial results in pharmaceutical chemistry applications. The extensive popularity of piperazine as a therapeutic framework and the vast heterogeneity of research efforts over recent decades have motivated investigators to explore various substitution patterns, including the phenylethyl modification represented in this compound.

The historical significance of phenylethyl-substituted piperazines can be traced to early investigations into rigid analogues of bioactive compounds. Research has demonstrated that 1-phenylpiperazine serves as a rigid analogue of amphetamine, establishing the precedent for exploring phenyl-substituted piperazine derivatives. This foundational work provided the conceptual framework for developing more complex phenylethyl-substituted variants, including the carbonyl-containing piperazinone derivatives.

The synthetic exploration of piperazinone compounds has been driven by their role as key intermediates in pharmaceutical synthesis. Recent advances in synthetic methodology have focused on developing simplified procedures for monosubstituted piperazine derivatives, which can now be prepared in high yields and purity while maintaining cost-effectiveness. These developments have facilitated the preparation of specialized compounds like 1-(2-Phenylethyl)-2-piperazinone hydrochloride for research applications.

Significance in Piperazine Derivative Chemistry

1-(2-Phenylethyl)-2-piperazinone hydrochloride represents a significant advancement in piperazine derivative chemistry due to its unique structural features and potential applications. The compound exemplifies the versatile basic structure of piperazine that allows for the development and production of newer bioactive molecules suitable for treating a wide range of conditions. Piperazine derivatives are distinguished by their unique properties and ease of modification for desired pharmacological activities.

The two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptors and donors. These properties frequently result in enhanced water solubility, improved oral bioavailability, and favorable absorption, distribution, metabolism, and excretion characteristics, as well as improved target affinity and specificity. The addition of the phenylethyl substituent and the carbonyl functionality in the 2-position further modifies these properties, creating a compound with distinct characteristics within the piperazine family.

The significance of this compound extends to its role as a research tool in understanding structure-activity relationships within piperazine derivatives. The presence of the methoxy and phenyl groups enhances lipophilicity and receptor-binding capabilities, making it relevant in neurological research applications. This structural modification represents an important example of how targeted substitution can alter the physicochemical and pharmacological properties of piperazine scaffolds.

Recent research has highlighted the importance of piperazinone derivatives in pharmaceutical development. Studies have shown that piperazinone phenylalanine derivatives with terminal indole or benzene rings can function as biological modulators, demonstrating the continued relevance of this structural class in modern drug discovery efforts. The development of such compounds requires sophisticated synthetic approaches and thorough mechanistic investigation to establish their potential therapeutic value.

Nomenclature and Classification Systems

The systematic nomenclature of 1-(2-Phenylethyl)-2-piperazinone hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is classified as a substituted piperazinone, specifically a 2-piperazinone derivative with a phenylethyl substituent at the 1-position. The hydrochloride designation indicates the presence of a hydrogen chloride salt form, which is commonly employed to enhance the stability and solubility characteristics of organic compounds containing basic nitrogen atoms.

Properties

IUPAC Name

1-(2-phenylethyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMZHPTVYNKOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with 2-Phenylethyl Halides

A common initial step involves the nucleophilic substitution of piperazine with 2-phenylethyl halides (chloride or bromide). This method is well-documented for preparing 1-(2-phenylethyl)piperazine intermediates, which are precursors to the piperazinone derivative.

Typical Procedure:

  • Anhydrous piperazine (6 mmol) is dissolved in tetrahydrofuran (THF) under reflux.
  • Benzyl chloride or 2-phenylethyl chloride/bromide (1 mmol) is added dropwise.
  • The reaction is refluxed for approximately 4 hours under an inert atmosphere.
  • The mixture is cooled and filtered to remove unreacted piperazine.
  • Organic layers are washed, dried, and purified via silica gel flash column chromatography.

Reaction Conditions and Yields:

Parameter Details
Solvent Tetrahydrofuran (THF)
Temperature Reflux (~66 °C)
Reaction Time 4 hours
Atmosphere Inert (e.g., nitrogen)
Purification Silica gel chromatography
Yield Approximately 72%

This method yields 1-(2-phenylethyl)piperazine, a key intermediate.

Formation of Piperazin-2-one Ring (Lactam Formation)

The conversion of the 1-(2-phenylethyl)piperazine intermediate into the 2-piperazinone involves oxidation or cyclization reactions that introduce the carbonyl group at the 2-position of the piperazine ring.

Reported Synthetic Route:

  • Starting from substituted piperazine, reaction with appropriate reagents such as 1,1,1-trichloro-4-phenylbutan-2-ol or similar activated compounds.
  • The reaction proceeds under controlled conditions to form the piperazinone ring.
  • Purification is achieved by silica gel chromatography.

Spectroscopic Characterization:

  • Melting point: ~58-61 °C for related piperazinone derivatives.
  • IR spectra show characteristic broad NH stretch (~3328 cm⁻¹) and strong C=O stretch (~1629 cm⁻¹).
  • NMR data confirm substitution patterns and ring formation.

Yields and Notes:

  • Yields vary depending on substituents and conditions but generally range from 70-85%.
  • The reaction requires careful control of temperature and stoichiometry to prevent side reactions.

One-Pot Synthesis via Protonated Piperazine Intermediates

A novel and simplified approach involves the use of protonated piperazine salts (e.g., monohydrochloride) to selectively suppress disubstitution and favor monosubstituted derivatives.

Method Highlights:

  • Piperazine is protonated to form piperazine-1-ium cation.
  • Reaction with acyl chlorides, anhydrides, or Michael acceptors occurs in a one-pot, one-step procedure.
  • This method enhances selectivity, yield, and reduces purification steps.

Advantages:

  • High yields and purity.
  • Cost-effective and scalable.
  • Applicable to a wide range of monosubstituted piperazine derivatives, including 1-(2-phenylethyl)-2-piperazinone hydrochloride analogs.

Salt Formation: Hydrochloride Preparation

To obtain the hydrochloride salt of 1-(2-phenylethyl)-2-piperazinone, the free base is reacted with hydrochloric acid, typically in an organic solvent or aqueous medium.

Typical Procedure:

  • Dissolve the free base in anhydrous solvent (e.g., ethyl acetate).
  • Bubble or add hydrochloric acid gas or aqueous HCl solution.
  • The salt precipitates out or is extracted.
  • The solid is filtered, washed, and dried.

This step improves compound stability, handling, and crystallinity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Alkylation of piperazine Piperazine + 2-phenylethyl chloride/bromide, THF, reflux, inert atmosphere 72% yield Intermediate 1-(2-phenylethyl)piperazine
Lactam formation Reaction with activated alcohols or acyl reagents, silica gel purification 70-85% yield Formation of 2-piperazinone ring
One-pot monosubstitution Protonated piperazine + acyl chlorides/Michael acceptors High yield, high purity Simplified, cost-effective method
Hydrochloride salt formation Free base + HCl in organic solvent or aqueous High purity solid Enhances stability and crystallinity

Research Findings and Analytical Data

  • The alkylation step requires anhydrous conditions and inert atmosphere to prevent side reactions.
  • Protonation of piperazine nitrogen effectively suppresses over-alkylation, improving selectivity.
  • Piperazinone formation is confirmed by IR and NMR spectroscopy, showing characteristic carbonyl and NH signals.
  • Purification by silica gel chromatography is essential for removing unreacted starting materials and byproducts.
  • Hydrochloride salt crystallizes with defined melting points, aiding in compound characterization and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-2-piperazinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated compounds, organic solvents.

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives.

Scientific Research Applications

Chemical Reactions

1-(2-Phenylethyl)-2-piperazinone hydrochloride can undergo various reactions:

  • Oxidation : Using potassium permanganate or chromium trioxide, leading to ketones or carboxylic acids.
  • Reduction : With hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
  • Substitution : Nucleophilic substitution with halogenated compounds to form new derivatives.

Medicinal Chemistry

1-(2-Phenylethyl)-2-piperazinone hydrochloride is being explored for its potential as:

  • Pharmaceutical Intermediate : It serves as a building block for synthesizing more complex organic molecules that may have therapeutic effects.
  • Active Ingredient : Research is ongoing to evaluate its efficacy as an active pharmaceutical ingredient (API) in drug formulations targeting various diseases.

Biological Research

The compound's interactions with biological receptors and enzymes are under investigation:

  • Receptor Binding : The phenylethyl group allows it to bind to specific receptors, potentially modulating their activity, which may lead to various pharmacological effects.
  • CNS Activity : Some derivatives have shown central nervous system activity, indicating potential uses in treating conditions such as obesity through anorectic effects .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Specialty Chemicals Production : It is involved in the synthesis of specialty chemicals and materials that require specific functional groups or properties.

Uniqueness

The unique piperazinone ring structure of 1-(2-Phenylethyl)-2-piperazinone hydrochloride imparts distinct chemical and biological properties that differentiate it from other compounds, making it valuable for both research and industrial applications.

Case Study 1: Analgesic Development

Research has explored the synthesis of fentanyl-related compounds starting from 1-(2-Phenylethyl)-2-piperazinone hydrochloride. These studies highlight the compound's utility in developing potent analgesics with enhanced safety profiles compared to traditional opioids .

Case Study 2: CNS Activity Evaluation

A study evaluated various piperazine derivatives for their central nervous system effects. The findings indicated that modifications to the phenylethyl group could significantly alter the pharmacological profile, suggesting pathways for developing new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylethyl group allows the compound to bind to certain receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance electrophilicity and may alter receptor binding . The phenylethyl group in the target compound likely improves blood-brain barrier penetration compared to polar substituents like methoxy .
  • Core Modifications: Replacing the piperazinone carbonyl with a piperidine ring (as in fentanyl derivatives) shifts activity toward opioid receptor agonism .

Biological Activity

1-(2-Phenylethyl)-2-piperazinone hydrochloride, a compound with the molecular formula C12H17ClN2O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of 1-(2-Phenylethyl)-2-piperazinone Hydrochloride

1-(2-Phenylethyl)-2-piperazinone hydrochloride is a piperazine derivative that has been studied for its interactions with various biological targets. Its structure includes a piperazinone ring substituted with a phenylethyl group, which is significant for its biological activity.

The biological activity of 1-(2-Phenylethyl)-2-piperazinone hydrochloride is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that it may function as a modulator of the central nervous system (CNS) by affecting dopaminergic and serotonergic pathways.

Key Mechanisms:

  • Receptor Interaction : The compound has shown affinity for opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), suggesting potential analgesic properties.
  • Enzyme Modulation : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like serotonin and dopamine.

Pharmacological Properties

1-(2-Phenylethyl)-2-piperazinone hydrochloride exhibits a range of pharmacological effects:

  • Analgesic Activity : Studies have demonstrated its potential as an analgesic agent, comparable to traditional opioids but with a different side-effect profile.
  • Antidepressant Effects : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, possibly due to its influence on serotonin levels.

Case Studies

  • Analgesic Efficacy : In a study involving rat models, 1-(2-Phenylethyl)-2-piperazinone hydrochloride was administered at varying doses. The results indicated a dose-dependent analgesic effect, with optimal efficacy observed at moderate doses (5-10 mg/kg) compared to higher doses that resulted in adverse effects such as sedation and respiratory depression .
  • Behavioral Studies : Another study assessed the compound's impact on anxiety-related behaviors in mice. The results suggested that it reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential anxiolytic properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicDose-dependent pain relief
AntidepressantReduction in depressive behaviors
AnxiolyticDecreased anxiety-like behaviors

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperazine derivatives, including 1-(2-Phenylethyl)-2-piperazinone hydrochloride. Modifications to the phenethyl group have been shown to influence receptor affinity and selectivity significantly. For instance, substituents on the phenethyl moiety can enhance or diminish the compound's binding affinity for opioid receptors .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 1-(2-Phenylethyl)-2-piperazinone hydrochloride with high yield and purity?

  • Answer : Optimize reaction conditions using stepwise temperature control (e.g., 60–80°C for cyclization) and solvent polarity adjustments (e.g., acetonitrile for improved nucleophilic substitution). Employ stoichiometric ratios of 1.2:1 (phenylethylamine to piperazinone precursor) to minimize unreacted intermediates. Purify via recrystallization in ethanol/water (3:1 v/v) or silica gel chromatography (eluent: 95:5 chloroform/methanol). Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Q. How should researchers handle and store 1-(2-Phenylethyl)-2-piperazinone hydrochloride to ensure stability?

  • Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via FTIR for amine oxidation (peaks ~1650 cm⁻¹ for carbonyl formation) and LC-MS for hydrolytic byproducts (e.g., free piperazinone) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Answer : Use a combination of:

  • 1H/13C NMR (DMSO-d6, δ 2.8–3.2 ppm for piperazinone protons; δ 7.2–7.4 ppm for phenyl group).
  • Mass spectrometry (ESI+ mode, expected [M+H]+ ~265 m/z).
  • Elemental analysis (theoretical C: 58.3%, H: 6.7%, N: 12.1%).
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess receptor binding variability. Use knock-out models (e.g., CRISPR-edited GPCRs) to isolate target interactions. Validate findings with radioligand displacement assays (³H-labeled antagonists) and computational docking (AutoDock Vina, PDB: 6CM4) to correlate structural motifs with activity .

Q. What experimental designs are suitable for studying the compound’s thermodynamic stability under varying pH conditions?

  • Answer : Perform pH-solubility profiling (pH 1–10 using HCl/NaOH buffers) with shake-flask method. Monitor degradation via UPLC-PDA (220–400 nm scan) and quantify Arrhenius kinetics (Ea calculation) at 25–50°C. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict protonation states and hydrolysis pathways .

Q. How can researchers design assays to differentiate between enantiomeric impurities in synthesized batches?

  • Answer : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) with polarimetric detection. Compare retention times against racemic standards. Validate enantiomeric excess (ee) via Mosher’s ester derivatization and ¹H NMR analysis (Δδ >0.1 ppm for diastereomers) .

Q. What strategies mitigate interference from counterions (e.g., chloride) in spectroscopic analyses?

  • Answer : Use ion-exchange chromatography (Dowex 50WX2 resin) to replace chloride with non-interfering ions (e.g., trifluoroacetate). For FTIR, subtract background spectra of sodium chloride. In NMR, apply deuterated solvents with low ionic strength (e.g., D2O for aqueous studies) .

Methodological Frameworks

  • Theoretical Basis : Link studies to receptor-ligand interaction theories (e.g., two-state model for GPCR activation) or QSAR models (e.g., Hammett σ constants for piperazine derivatives) .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting results or use meta-analysis tools (RevMan) to pool data from heterogeneous studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Phenylethyl)-2-piperazinone hydrochloride
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1-(2-Phenylethyl)-2-piperazinone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.